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Acetic acid;gold;triphenylphosphanium

Cat. No.: B13743069
CAS No.: 24169-88-8
M. Wt: 520.3 g/mol
InChI Key: NUTGXZNAEWIDCP-UHFFFAOYSA-O
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Description

Overview of Au(I) Complexes in Modern Chemical Research

Gold(I) complexes have found widespread applications across various fields of chemistry. uky.edu In catalysis, cationic Au(I) complexes are powerful π-acid catalysts, enabling a wide range of organic transformations. sigmaaldrich.com The development of sterically demanding and electron-rich phosphine (B1218219) ligands has further enhanced the catalytic efficacy of these gold complexes. sigmaaldrich.com

Beyond catalysis, gold(I) complexes have been extensively investigated for their potential medicinal applications. rsc.orgrsc.org The strong affinity of Au(I) for soft donor atoms like sulfur and selenium makes it a promising candidate for targeting thiol- and selenol-containing enzymes and proteins within biological systems. nih.gov This has led to the exploration of gold(I) complexes as potential therapeutic agents. rsc.org

Significance of Triphenylphosphine (B44618) as a Ligand in Gold(I) Chemistry

Triphenylphosphine (PPh₃) is a ubiquitous and versatile ligand in gold(I) coordination chemistry. htdchem.com Its widespread use can be attributed to several key factors:

Stabilizing Effect: PPh₃ is an effective stabilizing ligand for the Au(I) center, forming stable and well-defined complexes. researchgate.net The Au-P bond is relatively labile, allowing for ligand exchange reactions, which is a valuable feature in catalysis and the synthesis of new gold compounds. nih.gov

Electronic Properties: The electronic properties of the gold center can be tuned by modifying the substituents on the phenyl rings of the phosphine ligand. This allows for the fine-tuning of the reactivity and catalytic activity of the gold complex.

Steric Influence: The three phenyl groups of PPh₃ provide significant steric bulk around the gold center. This steric hindrance can influence the coordination geometry and reactivity of the complex, and in catalysis, it can impart selectivity to chemical transformations. ucl.ac.uk

Characterization: The presence of the phosphorus atom in PPh₃-containing complexes allows for the use of ³¹P NMR spectroscopy, a powerful tool for characterizing these compounds in solution. nih.gov The chemical shift of the phosphorus signal provides valuable information about the coordination environment of the gold center. mdpi.com

The synthesis of chloro(triphenylphosphine)gold(I), [(Ph₃P)AuCl], a common precursor for many other triphenylphosphine gold(I) complexes, is typically achieved by the reduction of chloroauric acid with triphenylphosphine. wikipedia.org This colorless solid adopts a linear coordination geometry, which is characteristic of most gold(I) compounds. wikipedia.org

Historical Context of Gold(I) Acetate (B1210297) Complexes

The study of gold(I) carboxylate complexes, including acetates, has a long history. Acetato- and trifluoroacetato-triphenylphosphine gold(I) have been prepared through the reaction of the corresponding silver salts with chloro(triphenylphosphine)gold(I). rsc.org The acetate ligand in these complexes can be displaced by inorganic acids to form other halogeno(triphenylphosphine)gold(I) compounds and acetic acid. rsc.org

The compound in focus, "Acetic acid;gold;triphenylphosphanium," can be viewed as a salt where the acetate anion is not directly coordinated to the gold(I) center in the solid state. Instead, it exists as a counter-ion to the cationic [(Ph₃P)Au]⁺ fragment. This highlights the versatility of the triphenylphosphine gold(I) moiety to form complexes with a variety of anions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H20AuO2P+ B13743069 Acetic acid;gold;triphenylphosphanium CAS No. 24169-88-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

24169-88-8

Molecular Formula

C20H20AuO2P+

Molecular Weight

520.3 g/mol

IUPAC Name

acetic acid;gold;triphenylphosphanium

InChI

InChI=1S/C18H15P.C2H4O2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2(3)4;/h1-15H;1H3,(H,3,4);/p+1

InChI Key

NUTGXZNAEWIDCP-UHFFFAOYSA-O

Canonical SMILES

CC(=O)O.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Au]

Origin of Product

United States

Synthetic Methodologies for Acetatotriphenylphosphinegold I

Preparative Routes from Gold(I) Precursors

The most common and well-established methods for the synthesis of Acetatotriphenylphosphinegold(I) utilize readily available gold(I) phosphine (B1218219) complexes as starting materials. These precursors offer a stable and convenient entry point for the introduction of the acetate (B1210297) ligand.

Synthesis from Chloro(triphenylphosphine)gold(I)

A primary and widely recognized method for the preparation of Acetatotriphenylphosphinegold(I) involves the reaction of Chloro(triphenylphosphine)gold(I) with a source of acetate ions. rsc.org This displacement reaction is a fundamental transformation in gold(I) chemistry, where the chloride ligand is substituted by the acetate group.

The general reaction can be represented as follows:

(PPh₃)AuCl + M(OAc) → (PPh₃)Au(OAc) + MCl

Where M is a cation, typically a metal such as silver or an alkali metal. The choice of the acetate source and reaction conditions can influence the efficiency of the reaction.

Methods Utilizing Silver Salts in Ligand Exchange Reactions

The use of silver salts, particularly silver acetate, is a highly effective method for the synthesis of Acetatotriphenylphosphinegold(I) from Chloro(triphenylphosphine)gold(I). rsc.org This approach is a classic example of a salt metathesis or ligand exchange reaction. The driving force for this reaction is the precipitation of the insoluble and highly stable silver chloride (AgCl), which effectively removes the chloride ions from the reaction mixture and shifts the equilibrium towards the formation of the desired acetate complex.

The reaction is typically carried out by stirring a mixture of Chloro(triphenylphosphine)gold(I) and silver acetate in a suitable organic solvent. The stoichiometry of the reactants is a critical parameter, with an equimolar or slight excess of the silver salt often employed to ensure complete conversion of the starting gold complex.

Variations in Synthetic Procedures and Reaction Conditions

While the fundamental reaction pathway is well-established, variations in the experimental procedures and reaction conditions have been noted in the synthesis of Acetatotriphenylphosphinegold(I) and analogous gold(I) carboxylate complexes. These variations primarily concern the choice of solvent, reaction temperature, and the method of product isolation and purification.

Solvent Selection: The choice of solvent is critical for ensuring the solubility of the reactants and facilitating the precipitation of the silver halide byproduct. Dichloromethane (B109758) is a commonly employed solvent due to its ability to dissolve both Chloro(triphenylphosphine)gold(I) and the resulting acetate complex, while readily allowing for the precipitation of silver chloride. rsc.org Other solvents such as acetone (B3395972) have also been utilized in similar ligand exchange reactions involving gold(I) phosphine complexes. nih.gov

Reaction Temperature and Duration: These reactions are typically conducted at room temperature, which is sufficient to promote the ligand exchange without causing decomposition of the product. The reaction times are often relatively short, with stirring for a period of 15 minutes to a few hours being sufficient for the reaction to reach completion, as indicated by the formation of the silver chloride precipitate. rsc.orgnih.gov

Product Isolation and Purification: The primary step in product isolation involves the removal of the precipitated silver chloride by filtration. The filtrate, containing the desired Acetatotriphenylphosphinegold(I), is then typically subjected to evaporation of the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and a less polar solvent like petroleum ether, to yield the pure, crystalline product.

The following table summarizes typical variations in reaction conditions observed in the synthesis of gold(I) phosphine complexes via ligand exchange.

ParameterVariationRationale/Effect
SolventDichloromethane, Acetone, EthanolInfluences reactant solubility and precipitation of AgCl.
TemperatureRoom TemperatureSufficient for reaction; avoids potential thermal decomposition.
Reaction Time15 minutes to 3 hoursGenerally rapid due to the precipitation of AgCl.
Purification MethodFiltration, Evaporation, RecrystallizationRemoval of insoluble byproducts and purification of the final compound.

Optimization of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is essential for maximizing the yield and ensuring the high purity of the synthesized Acetatotriphenylphosphinegold(I). Key parameters that can be adjusted include the molar ratio of reactants, the choice of solvent, and the purification technique.

Molar Ratio of Reactants: A 1:1 molar ratio of Chloro(triphenylphosphine)gold(I) to the acetate source is the stoichiometric requirement for the reaction. nih.gov In practice, a slight excess of the silver acetate may be used to ensure the complete consumption of the more valuable gold precursor. However, a large excess should be avoided to prevent complications in the purification process.

Solvent Purity: The purity of the solvent can also play a role in the outcome of the reaction. The presence of water or other nucleophilic impurities could potentially lead to the formation of undesired side products. Therefore, the use of dry, analytical grade solvents is generally recommended for achieving high purity of the final product.

Purification Strategy: The final purity of Acetatotriphenylphosphinegold(I) is heavily dependent on the effectiveness of the purification method. Thorough removal of the silver chloride precipitate is the first critical step. Subsequent recrystallization is often necessary to remove any soluble impurities. The choice of recrystallization solvent is crucial; an ideal solvent system will dissolve the compound at an elevated temperature and allow for the formation of well-defined crystals upon cooling, leaving impurities behind in the mother liquor.

The table below outlines key parameters and their impact on the optimization of the synthesis.

ParameterConditionImpact on Yield and Purity
Molar Ratio (Au:Ag)1:1 to 1:1.1Ensures complete conversion of the gold precursor without introducing significant excess of silver salt.
Solvent ChoiceAnhydrous DichloromethaneGood solubility for reactants and product, facilitates clean precipitation of AgCl.
PurificationRecrystallizationCrucial for removing soluble impurities and obtaining a highly pure final product.

Advanced Spectroscopic and Structural Characterization of Acetatotriphenylphosphinegold I

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of Acetatotriphenylphosphinegold(I) in solution. The analysis of ¹H, ¹³C, and ³¹P NMR spectra provides detailed information about the electronic environment of the magnetically active nuclei within the molecule.

The ¹H NMR spectrum of Acetatotriphenylphosphinegold(I) is characterized by signals corresponding to the protons of the triphenylphosphine (B44618) and acetate (B1210297) ligands.

Triphenylphosphine Protons: The fifteen protons of the three phenyl rings on the phosphine (B1218219) ligand typically appear as a complex series of multiplets in the aromatic region of the spectrum, generally between δ 7.0 and 7.8 ppm. These signals arise from the ortho, meta, and para protons. Due to the influence of the phosphorus atom and coordination to the gold center, these protons become chemically distinct, leading to overlapping multiplets.

Acetate Protons: The acetate ligand contributes a sharp singlet corresponding to its three equivalent methyl (CH₃) protons. This signal is expected in the aliphatic region, typically around δ 1.9-2.1 ppm. The integration of the aromatic region signals to the methyl signal should yield a ratio of 15:3, confirming the stoichiometry of the ligands.

The proton-decoupled ¹³C NMR spectrum provides further structural confirmation by revealing the carbon framework of the complex.

Triphenylphosphine Carbons: The phenyl carbons of the triphenylphosphine ligand exhibit four distinct resonances. The carbon atom directly bonded to the phosphorus atom (ipso-carbon) shows a characteristic doublet due to coupling with the ³¹P nucleus (¹JC-P). The ortho, meta, and para carbons also appear as doublets due to smaller two-, three-, and four-bond couplings (²JC-P, ³JC-P, and ⁴JC-P), respectively. These signals are typically observed in the δ 128-135 ppm range.

Acetate Carbons: The acetate ligand shows two signals: one for the methyl carbon (CH₃), expected around δ 20-25 ppm, and one for the carboxylate carbon (C=O), which is significantly downfield, typically in the δ 170-180 ppm region.

³¹P NMR spectroscopy is particularly informative for phosphorus-containing compounds. For Acetatotriphenylphosphinegold(I), the proton-decoupled spectrum is expected to show a single sharp resonance. The chemical shift of this signal is indicative of the coordination state of the phosphorus atom. For gold(I)-triphenylphosphine complexes, this signal typically appears in the range of δ +25 to +45 ppm (relative to 85% H₃PO₄). rsc.orgresearchgate.netresearchgate.net This downfield shift compared to free triphenylphosphine (δ ≈ -5 ppm) is characteristic of phosphorus coordination to a metal center.

Table 1: Expected NMR Spectroscopic Data for Acetatotriphenylphosphinegold(I)
NucleusLigand MoietyExpected Chemical Shift (δ, ppm)Multiplicity / Coupling
¹HPhenyl (C₆H₅)₃~ 7.0 - 7.8Multiplet (m)
Methyl (CH₃)~ 1.9 - 2.1Singlet (s)
¹³CPhenyl (ipso-C)~ 128 - 135Doublet (d), ¹JC-P
Phenyl (ortho-C)Doublet (d), ²JC-P
Phenyl (meta-C)Doublet (d), ³JC-P
Phenyl (para-C)Doublet (d), ⁴JC-P
¹³CMethyl (CH₃)~ 20 - 25Singlet (s)
Carbonyl (C=O)~ 170 - 180Singlet (s)
³¹PP(C₆H₅)₃~ +25 to +45Singlet (s)

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information on the solid-state molecular structure of Acetatotriphenylphosphinegold(I), including the coordination at the gold center and precise metric parameters.

As is characteristic for gold(I) complexes, the gold center in Acetatotriphenylphosphinegold(I) adopts a two-coordinate geometry. rsc.orgmdpi.com The crystal structure reveals that the gold atom is linearly coordinated to the phosphorus atom of the triphenylphosphine ligand and one of the oxygen atoms of the acetate ligand. rsc.org The second oxygen atom of the acetate group is not involved in bonding to the metal, with a Au···O distance of 2.93(1) Å. rsc.org The resulting P-Au-O angle is 177.3(2)°, deviating only slightly from the ideal 180° for linear geometry. rsc.org This confirms the monodentate coordination of the acetate ligand.

The precise bond lengths and angles determined from the X-ray data offer insight into the nature of the coordinate bonds. The Au-P bond length is 2.207(3) Å, which is relatively short for triphenylphosphine-gold(I) complexes, suggesting strong σ-donation from the phosphine ligand. rsc.org The Au-O bond length is 2.063(6) Å. rsc.org The bulky triphenylphosphine ligands play a significant role in determining the crystal packing. The compound is isostructural with related complexes such as Ph₃PAuCl. rsc.org

Table 2: Selected Crystallographic Data and Structural Parameters for Acetatotriphenylphosphinegold(I). rsc.org
ParameterValue
Chemical FormulaC₂₀H₁₈AuO₂P
Formula Weight518.3 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 11.088(3) Å
b = 12.050(4) Å
c = 13.839(5) Å
Coordination GeometryLinear
Au-P Bond Length2.207(3) Å
Au-O Bond Length2.063(6) Å
P-Au-O Bond Angle177.3(2)°

Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of Acetatotriphenylphosphinegold(I) would necessitate a single-crystal X-ray diffraction study. Such an analysis would provide precise atomic coordinates, from which the crystal system, space group, and unit cell dimensions could be determined.

This structural data would be crucial for identifying and quantifying the non-covalent interactions that govern the three-dimensional arrangement of the molecules in the solid state. Key interactions would likely include:

Hydrogen Bonding: Weak C-H···O hydrogen bonds could exist between the phenyl rings of the triphenylphosphine ligand and the oxygen atoms of the acetate group on neighboring molecules.

Aurophilic Interactions: Depending on the packing arrangement, weak gold-gold (Au···Au) interactions might be present. These are a recognized feature in the crystal structures of many gold(I) compounds and influence their solid-state structures and photophysical properties.

Without experimental crystallographic data, a detailed description and a corresponding data table of these features for Acetatotriphenylphosphinegold(I) cannot be provided.

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight and fragmentation patterns of compounds. For Acetatotriphenylphosphinegold(I), ESI-MS analysis would likely be performed in positive ion mode. The expected molecular ion would be the protonated molecule, [M+H]⁺, or a sodium adduct, [M+Na]⁺.

Collision-induced dissociation (CID) of the molecular ion would provide insight into the compound's structure and stability. Based on the known behavior of similar phosphine gold(I) carboxylates, the primary fragmentation pathways would likely involve:

Loss of the Acetate Ligand: Cleavage of the Au-O bond to lose acetic acid (CH₃COOH) or the acetate radical (CH₃COO•).

Loss of the Triphenylphosphine Ligand: Cleavage of the Au-P bond, resulting in the loss of neutral triphenylphosphine (PPh₃).

Decarboxylation: Loss of carbon dioxide (CO₂) from the acetate moiety.

A detailed table of fragment ions and their relative abundances cannot be compiled without specific experimental mass spectrometry data.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. A combined analysis provides a comprehensive vibrational fingerprint of the compound. For Acetatotriphenylphosphinegold(I), the spectra would be characterized by vibrations originating from the triphenylphosphine ligand, the acetate ligand, and the Au-P and Au-O bonds.

Key expected vibrational modes include:

Acetate Group Vibrations: The asymmetric (νₐ(COO)) and symmetric (νₛ(COO)) stretching vibrations of the carboxylate group are particularly informative. The energy separation between these two bands can provide insight into the coordination mode of the acetate ligand (monodentate, bidentate, etc.).

Triphenylphosphine Ligand Vibrations: The spectra would be dominated by the characteristic bands of the PPh₃ ligand, including P-Ph stretching and C-H vibrations of the phenyl rings.

Metal-Ligand Vibrations: The Au-P and Au-O stretching vibrations would be expected at lower frequencies (typically below 600 cm⁻¹). These bands are direct probes of the metal-ligand bonds.

A specific and detailed assignment of vibrational frequencies requires experimental IR and Raman spectra of Acetatotriphenylphosphinegold(I), which are not currently available in the cited literature.

Vibrational Mode Expected Frequency Range (cm⁻¹)
P-Ph Stretching1480 - 1430
Asymmetric COO Stretch (νₐ)1650 - 1580
Symmetric COO Stretch (νₛ)1450 - 1380
Au-P Stretch200 - 150
Au-O Stretch350 - 250

This table represents generalized expected frequency ranges for the functional groups and bonds present in the molecule. Precise values for Acetatotriphenylphosphinegold(I) would need to be determined experimentally.

Reactivity and Transformation Pathways of Acetatotriphenylphosphinegold I

Ligand Exchange Reactions

Ligand exchange represents a significant aspect of the reactivity of Acetatotriphenylphosphinegold(I). The lability of the acetate (B1210297) group facilitates its substitution by a range of other ligands, leading to the formation of new gold(I) complexes.

Exchange with Inorganic Acids (HX) to Form Ph3PAuX

Acetatotriphenylphosphinegold(I) readily reacts with inorganic acids (HX), resulting in the displacement of the acetate ligand to form triphenylphosphinegold(I) halides (Ph3PAuX) and acetic acid. rsc.org This reaction is a classic example of a ligand substitution where the stronger coordinating halide anion replaces the weaker acetate ligand. The general equation for this transformation can be represented as:

Ph3PAu(OAc) + HX → Ph3PAuX + HOAc

This straightforward reaction provides a convenient route to synthesize various halogeno(triphenylphosphine)gold(I) complexes. rsc.org

Reactions with Alkyl Halides Yielding Alkyl Acetates

In its reaction with alkyl halides, Acetatotriphenylphosphinegold(I) participates in a process that yields alkyl acetates and the corresponding halogeno(triphenylphosphine)gold(I). rsc.org This transformation showcases the nucleophilic character of the acetate ligand when coordinated to the gold center. The reaction can be summarized as follows:

Ph3PAu(OAc) + R-X → R-OAc + Ph3PAuX

This reactivity highlights the utility of the gold complex in facilitating the formation of ester functionalities.

Competition with Donor Ligands

The acetate ligand in Acetatotriphenylphosphinegold(I) can be displaced by other donor ligands, a process governed by the relative binding affinities of the competing ligands for the gold(I) center. The strength of the Au-P bond in gold-phosphine complexes is a critical factor in their stability and reactivity. nih.gov Ligand exchange with other phosphines, for instance, is a well-documented phenomenon in gold chemistry. researchgate.netnist.govnih.gov The efficiency of these exchange reactions is influenced by the electronic and steric properties of the incoming phosphine (B1218219) ligand. nih.gov

Table 1: Examples of Ligand Exchange Reactions

Reactant Product(s) Reaction Type
Inorganic Acid (HX) Ph3PAuX + Acetic Acid Ligand Exchange
Alkyl Halide (R-X) Alkyl Acetate + Ph3PAuX Ligand Exchange
Donor Ligand (L) [Ph3PAuL]⁺[OAc]⁻ or Ph3PAu(OAc) + L Ligand Substitution

Oxidative Addition and Reductive Elimination Pathways

The ability of gold to cycle between the +1 and +3 oxidation states is fundamental to its role in many catalytic processes. This cycling involves oxidative addition, where the gold(I) center is oxidized to gold(III), and reductive elimination, where the gold(III) center is reduced back to gold(I) with the formation of a new chemical bond.

While Acetatotriphenylphosphinegold(I) is a gold(I) complex, it can be a precursor to gold(III) species through oxidative addition. For instance, the reaction with halogens like bromine can be viewed as an oxidative addition process. The reaction of Acetatotriphenylphosphinegold(I) with bromine has been reported to yield mono- and tri-bromo(triphenylphosphine)gold species. rsc.org The formation of a gold(III) species, such as Ph3PAuBr3, from a gold(I) precursor is a clear indication of oxidative addition.

The subsequent reductive elimination from such gold(III) intermediates is a crucial step in many catalytic cycles. escholarship.orgnih.govnih.gov This process can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net The facility of C-P reductive elimination from phosphine-supported Au(III) complexes has been highlighted as a potential pathway in gold catalysis. escholarship.org The nature of the ligands bound to the gold center significantly influences the selectivity and rate of reductive elimination. nih.gov

Table 2: Key Processes in Au(I)/Au(III) Catalytic Cycles

Process Description Change in Oxidation State of Gold
Oxidative Addition Addition of a molecule (e.g., a halogen) to the gold center, increasing its coordination number. +1 to +3
Reductive Elimination Elimination of a molecule from the gold center, with the formation of a new bond between two ligands. +3 to +1

Electrophilic Activation and Reactivity with Unsaturated Substrates

Gold(I) complexes, including those with phosphine ligands, are renowned for their ability to act as soft π-acids, enabling the electrophilic activation of unsaturated carbon-carbon bonds, such as those in alkynes and allenes. nih.govnih.govyoutube.comnih.govnih.gov This activation renders the unsaturated substrate susceptible to nucleophilic attack. While the acetate ligand itself is not typically involved in the primary activation step, the [Ph3PAu]⁺ cation, which can be generated from Acetatotriphenylphosphinegold(I), is a key catalytic species.

The general mechanism involves the coordination of the alkyne to the cationic gold(I) center, which polarizes the π-system and makes it more electrophilic. Subsequent attack by a nucleophile leads to the formation of a vinyl-gold intermediate. This intermediate can then undergo further transformations, often involving protodeauration, to yield the final product and regenerate the gold(I) catalyst.

This mode of reactivity has been extensively utilized in a wide array of organic transformations, including hydration, hydroamination, and cycloisomerization reactions. nih.gov The high affinity of gold(I) for carbon-carbon multiple bonds, coupled with its low oxophilicity, makes it a highly effective catalyst for these types of reactions, even in the presence of sensitive functional groups.

Catalytic Applications in Organic Synthesis Mediated by Gold I Triphenylphosphine Acetate Systems

General Principles of Gold(I) Catalysis

The catalytic prowess of gold(I) complexes stems from their unique electronic properties, which allow for the potent and selective activation of π-systems. lucp.net The linear, two-coordinate geometry of L-Au(I) complexes, where L is a ligand such as triphenylphosphine (B44618), leaves the gold center electronically unsaturated and highly electrophilic, particularly when paired with a weakly coordinating counterion. nih.govpolyu.edu.hk

Gold(I) complexes are exceptional catalysts for the electrophilic activation of alkynes, allenes, and alkenes. lucp.netnih.gov This high carbophilicity is attributed in part to relativistic effects that increase the Lewis acidity of the gold(I) center. nih.govacs.org The cationic gold species, [(Ph₃P)Au]⁺, coordinates to the C-C multiple bond, withdrawing electron density and rendering the π-system highly susceptible to nucleophilic attack. mdpi.comnih.gov This activation is selective for π-bonds, leaving many other functional groups untouched, which is a significant advantage in the synthesis of complex molecules. nih.govacs.org

The interaction typically involves the formation of a η²-gold-π complex, which lowers the energy barrier for subsequent transformations. nih.govacs.org This activation mode is the initiating step for a vast array of synthetic applications, including the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org While other late transition metals like Pt(II) or Ag(I) can also activate π-systems, gold(I) catalysts often demonstrate superior efficiency and a broader scope of applications, particularly for alkynes. nih.govacs.org The electronic properties of the catalyst can be fine-tuned by modifying the phosphine (B1218219) ligand; more electron-donating ligands decrease the electrophilicity of the gold center, while less donating ligands enhance it. nih.govacs.org

In gold(I) catalysis, the active species is the cationic complex, generated in situ from a neutral precursor like (Ph₃P)AuCl by abstracting the chloride with a silver salt (e.g., AgOAc for the acetate (B1210297) system). mdpi.comwikipedia.org The resulting counterion (anion) is not merely a spectator but plays a crucial role in modulating the catalyst's activity and selectivity. researchgate.netacs.org

The impact of the counterion is linked to its coordination ability and basicity. researchgate.net Non-coordinating, weakly basic anions such as hexafluoroantimonate (SbF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) result in a more "naked," highly electrophilic, and reactive gold cation. researchgate.netd-nb.info Conversely, more coordinating anions, like acetate (OAc⁻) or triflate (OTf⁻), can associate with the gold center, tempering its Lewis acidity. researchgate.netresearchgate.net This interaction can be beneficial, preventing catalyst decomposition or influencing the reaction pathway.

For instance, in the cycloisomerization of 3-benzyl-3-allyl-1,4-diyne, the choice of counterion significantly altered the product distribution. Using triphenylphosphine gold(I) with a tetrafluoroborate counterion yielded a mixture of a cyclopropane (B1198618) and a cyclohexadiene product. d-nb.info However, switching to the less coordinating hexafluoroantimonate anion favored the formation of the cyclohexadiene exclusively. d-nb.info This demonstrates that the counterion can profoundly influence the kinetics and selectivity of gold-catalyzed transformations. acs.org

Carbon-Carbon Bond-Forming Reactions

The electrophilic activation of π-systems by gold(I) triphenylphosphine acetate and related systems provides a gateway to numerous carbon-carbon bond-forming reactions, enabling the efficient construction of carbocyclic and heterocyclic frameworks.

Gold(I) catalysts are highly effective in promoting intramolecular cyclization reactions. A notable example is the carbocyclization of allenyl acetals. In the presence of a catalytic amount of a (Ph₃P)Au(I) complex, allenyl acetals undergo a cascade reaction to form 5-alkylidenecyclopent-2-en-1-ones. nih.gov This transformation proceeds via the gold-catalyzed activation of the allene (B1206475), followed by an intramolecular attack of the acetal-masked carbonyl group, leading to a cyclized intermediate. nih.gov

The scope of this reaction is broad, accommodating various substitution patterns on the allene and the acetal (B89532) components. nih.gov Similarly, acetal substrates bearing a propargylic acetate group can undergo a related gold-catalyzed cyclization to yield 4-methoxy-5-alkylidenecyclopent-2-en-1-ones. nih.gov

Table 1: Gold-Catalyzed Carbocyclization of Allenyl and Propargylic Ester Acetals nih.gov
EntrySubstrateProductYield (%)
1Allenyl acetal with cyclopentyl bridgeCorresponding 5-alkylidenecyclopent-2-en-1-one82
2Acyclic allenyl acetal (E-configured)Corresponding 5-alkylidenecyclopent-2-en-1-one52
3Propargylic ester with cyclopentyl bridgeCorresponding 4-methoxy-5-alkylidenecyclopent-2-en-1-one96
4Propargylic ester with cyclohexyl bridgeCorresponding 4-methoxy-5-alkylidenecyclopent-2-en-1-one78
5Propargylic ester with benzenoid substrateCorresponding indanone derivative78

Cycloisomerization reactions, where a molecule is converted into a cyclic isomer, are efficiently catalyzed by gold(I) complexes. lucp.net These reactions often involve enynes or diynes and proceed through a sequence of alkyne activation, nucleophilic attack by another part of the molecule, and rearrangement. mdpi.com

For example, acyclic 1,6-diyne acetates can undergo a gold(I)-catalyzed tandem acs.orgacs.org-sigmatropic rearrangement and 6-exo-trig cyclization to furnish 2-acyl-1,3-butadienes. monash.edu The reaction is typically performed with a catalyst system like (Ph₃P)AuCl and a silver salt such as AgOTf. monash.edu The reaction mechanism is believed to involve an initial rearrangement to an allenyl intermediate, which then undergoes a gold-promoted cyclization. monash.edu The versatility of gold-catalyzed cycloisomerization extends to various substrates, including 1,n-enynes, leading to the formation of diverse cyclic structures. researchgate.netd-nb.info

Table 2: Selected Gold(I)-Catalyzed Cycloisomerization Reactions
Substrate TypeCatalyst SystemProduct TypeReference
1,6-Diyne Acetate(Ph₃P)AuCl / AgOTf2-Acyl-1,3-butadiene monash.edu
3-Aryl-3-allyl-1,4-diyne(Ph₃P)AuSbF₆Bicyclo[3.1.0]hexene d-nb.info
Propargyl Amides(KITPHOS)AuCl / AgSbF₆Methylene Oxazolines researchgate.net
Tryptamine-derived YnamidesIPrAuNTf₂Fused Indole (B1671886) N-heterocycles mdpi.com

Gold(I)-catalyzed carbocyclization and heteroannulation reactions enable the rapid assembly of complex polycyclic systems from relatively simple acyclic precursors. encyclopedia.pub These reactions often proceed in a cascade fashion, forming multiple bonds and rings in a single operation. nih.gov

A powerful example is the double gold(I)-activated cyclization of arene-diynes to construct β-substituted naphthalene (B1677914) derivatives. encyclopedia.pub In this process, the gold catalyst activates both terminal alkyne groups, initiating an intramolecular attack to form a five-membered ring, which then undergoes ring expansion to yield the final naphthalene core. encyclopedia.pub Another strategy involves the cyclization of β,β-diaryl-o-(alkynyl)styrenes, which, upon activation of the alkyne by a gold(I) catalyst, undergo a 5-endo-cyclization followed by a subsequent intramolecular trapping by an electron-rich aryl group to form dihydroindeno[2,1-a]indene derivatives. encyclopedia.pub

Furthermore, gold(I) catalysis can initiate enantioselective polycyclization cascades. nih.gov For instance, the activation of an alkyne in a polyene substrate can trigger a series of cyclizations to form multiple rings with high diastereoselectivity and enantioselectivity, demonstrating the power of this methodology for building molecular complexity. nih.govresearchgate.net

Cross-Coupling Reactions (e.g., Sonogashira-type)

The Sonogashira reaction, a cornerstone of carbon-carbon bond formation, traditionally utilizes a dual catalytic system of palladium and copper. However, the copper co-catalyst can lead to undesirable side reactions, such as the Glaser homocoupling of alkynes. Research has shown that gold(I) complexes can effectively replace copper, mitigating these side reactions and enhancing reaction efficiency. organic-chemistry.org

In these modified Sonogashira-type couplings, a dual catalytic system comprising palladium and a gold(I) compound is employed. organic-chemistry.orgwikipedia.org The gold(I) catalyst, owing to its high alkynophilicity, activates the terminal alkyne to form a gold acetylide intermediate. organic-chemistry.orgrsc.org This gold acetylide then participates in the palladium catalytic cycle, specifically at the transmetalation step, transferring the alkynyl group to the palladium center for subsequent reductive elimination and product formation. organic-chemistry.orgwikipedia.org This synergistic approach demonstrates high selectivity and exceptional tolerance for a wide range of functional groups. organic-chemistry.org

This methodology has been successfully applied to a broad spectrum of electronically and structurally diverse aryl and heteroaryl halides, including more challenging substrates like aryl chlorides and triflates. organic-chemistry.org The use of arenediazonium salts as an alternative to aryl halides has also been reported, further expanding the reaction's scope. wikipedia.orgrsc.org While some studies have questioned whether gold is the intrinsic catalyst or if the activity stems from trace palladium impurities, other kinetic and theoretical studies conclude that gold is indeed intrinsically active for the Sonogashira coupling reaction. vander-lingen.nlrsc.org

Table 1: Comparison of Catalytic Systems in Sonogashira-type Reactions

FeatureClassical Pd-Cu SystemDual Pd-Au System
Co-catalyst Copper(I)Gold(I)
Key Intermediate Copper acetylideGold acetylide organic-chemistry.org
Common Side Reaction Glaser homocoupling organic-chemistry.orgHomocoupling is suppressed organic-chemistry.org
Substrate Scope BroadBroad, including challenging halides and diazonium salts organic-chemistry.orgrsc.org
Functional Group Tolerance GoodExcellent organic-chemistry.org

Carbon-Heteroatom Bond-Forming Reactions

Gold(I) triphenylphosphine acetate and related cationic gold(I) phosphine complexes are highly effective catalysts for the addition of heteroatom nucleophiles across unsaturated carbon-carbon bonds. This reactivity is central to hydroamination and hydroalkoxylation reactions. The general mechanism involves the π-activation of an alkyne, allene, or alkene by the gold(I) center, which renders the multiple bond susceptible to nucleophilic attack by an amine or alcohol. escholarship.orgsoci.org The subsequent step is typically a protodemetalation that releases the product and regenerates the active gold catalyst. escholarship.org

Gold-catalyzed hydroamination involves the addition of an N-H bond across a C-C multiple bond. Cationic gold(I)-phosphine complexes have demonstrated significant activity in these transformations. escholarship.org The reaction is believed to proceed via the coordination of the alkyne to the gold(I) center, followed by the intermolecular or intramolecular attack of the amine nucleophile. escholarship.org This methodology has been used to synthesize a variety of nitrogen-containing heterocycles and imines. researchgate.net Gold-catalyzed hydroamination has been successfully applied to both alkynes and allenes, often exhibiting excellent regioselectivity. soci.orgresearchgate.net The development of enantioselective variants, often employing bis(phosphinegold) complexes with chiral scaffolds, has further increased the synthetic utility of this transformation. escholarship.org

Similar to hydroamination, hydroalkoxylation involves the addition of an O-H bond from an alcohol across a carbon-carbon multiple bond. Cationic Au(I)-phosphine complexes are highly active catalysts for this transformation, particularly for the hydroalkoxylation of alkynes and allenes. escholarship.orgscispace.com The reaction mechanism is analogous to hydroamination, involving the anti-attack of the alcohol on the gold-activated π-system. escholarship.org This method provides an efficient route to ethers, enol ethers, and various oxygen-containing heterocycles. Studies have shown that encapsulating the gold(I) phosphine catalyst within a supramolecular host can enhance its catalytic activity and lifetime, even allowing reactions to be performed in water. scispace.com

Table 2: Gold(I)-Catalyzed Carbon-Heteroatom Bond Formation

Reaction TypeNucleophileSubstrateProduct Type
Hydroamination AmineAlkyne, AlleneImine, Enamine, N-Heterocycle escholarship.orgresearchgate.net
Hydroalkoxylation AlcoholAlkyne, AlleneEnol ether, Acetal, O-Heterocycle escholarship.orgscispace.com

Cascade and Multicomponent Reactions

The ability of gold(I) catalysts to activate alkynes and facilitate subsequent nucleophilic attack forms the basis for powerful cascade and multicomponent reactions. These processes allow for the rapid construction of complex molecular architectures from simple, readily available starting materials in a single synthetic operation. beilstein-journals.orgnih.gov

A prominent example is the A³-coupling (alkyne-aldehyde-amine) reaction, a multicomponent process that generates propargylamines. In gold-catalyzed versions, the gold catalyst activates the terminal alkyne, facilitating the formation of a gold acetylide. This species then attacks an iminium ion, formed in situ from the condensation of the aldehyde and amine. beilstein-journals.org

Gold(I) catalysts are also adept at initiating cascade sequences. For instance, an initial hydroamination or cyclization event can be followed by subsequent transformations. nih.govnih.gov One reported gold(I)-catalyzed cascade involves an allenoate cyclization to form a C-O bond, followed by an oxidative cross-coupling with a terminal alkyne, demonstrating the potential for complex bond formations through a Au(I)/Au(III) redox cycle. nih.gov Another example is a tandem hydroamination/cycloisomerization cascade, which has been employed in the concise total synthesis of natural products like (±)-seco-antofine and (±)-septicine. nih.gov These cascade reactions showcase the remarkable ability of gold catalysts to orchestrate intricate reaction sequences, leading to significant increases in molecular complexity. soci.org

Mechanistic Investigations of Gold I Triphenylphosphine Acetate Catalysis

Experimental Mechanistic Probes

To elucidate the intricate pathways of gold(I) triphenylphosphine-catalyzed reactions, researchers employ various experimental techniques. These probes provide direct evidence for proposed intermediates and transition states, helping to validate or refute mechanistic hypotheses.

Deuterium (B1214612) Labeling Experiments

Deuterium labeling is a powerful tool for tracking the movement of hydrogen atoms throughout a reaction and for determining kinetic isotope effects (KIEs), which can reveal the nature of bond-breaking and bond-forming steps. In the context of gold catalysis, a key step is often protodeauration, where a proton cleaves a carbon-gold bond to release the product and regenerate the active catalyst. wikipedia.orgnih.gov

A study on the protodeauration of gold(I) β-styrenyl complexes, which are known intermediates in gold-catalyzed additions to alkynes, utilized deuterium labeling to probe the mechanism. chemrxiv.org A competition experiment was designed to determine the deuterium KIE for the cleavage of the Au-C bond. The reaction of a styrenyl gold complex with a mixture of phenol (B47542) (PhOH) and its deuterated counterpart (C₆D₅OD) in deuterated dichloromethane (B109758) (CD₂Cl₂) resulted in a mixture of styrene (B11656) and trans-β-deuteriostyrene. chemrxiv.org The analysis of the product ratio revealed a significant primary kinetic isotope effect, kH/kD, of 22 ± 2. chemrxiv.org This large value indicates that the C-H (or C-D) bond is formed in the rate-determining step of the protodeauration process, consistent with a mechanism involving the transfer of a proton from the acid to the gold-bound carbon atom. chemrxiv.org

Table 1: Deuterium Kinetic Isotope Effect in the Deuterodeauration of a Gold(I) Vinyl Complex

Reactant Reagents Product Ratio (Styrene : Deuteriostyrene) Deuterium Incorporation Calculated kH/kD
(E)-(PPh₃)AuC(H)=C(H)Ph PhOH / C₆D₅OD 2.2 ± 0.2 31 ± 3% 22 ± 2

Data sourced from a competition experiment conducted at 25 °C in CD₂Cl₂. chemrxiv.org

Kinetic Studies and Rate Laws

Kinetic analysis provides quantitative insight into how the rate of a reaction depends on the concentration of reactants, catalysts, and other species. This information is used to formulate a rate law, which is a mathematical expression that can support or disprove a proposed mechanism.

Kinetic studies on the protodeauration of a series of (E)-(PPh₃)AuC(H)=C(H)(4-C₆H₄X) complexes with acetic acid in deuterated dichloromethane were performed to understand the final step of many gold-catalyzed hydrofunctionalization reactions. chemrxiv.org The study found that acetic acid exists in both monomeric and dimeric forms in solution, and the reaction rate showed a linear dependence on the concentration of the monomeric form of acetic acid. chemrxiv.org This led to the establishment of a second-order rate law for the protodeauration:

Rate = k[(E)-(PPh₃)AuC(H)=C(H)Ph][AcOH]ₘₒₙ

For the parent styrenyl complex (X=H), the second-order rate constant, k, was determined to be (4.8 ± 0.2) × 10⁻² M⁻¹ s⁻¹. chemrxiv.org Further investigation into the effect of substituents (X) on the phenyl ring of the styrenyl ligand showed a strong correlation between the reaction rate and the Hammett σ parameter, with a negative ρ value of –1.26. chemrxiv.org This indicates that electron-donating groups on the styrenyl moiety accelerate the reaction, consistent with a buildup of positive charge at the carbon atom adjacent to the phenyl ring in the transition state. chemrxiv.org

Table 2: Kinetic Data for Protodeauration with Acetic Acid

Substituent (X) Rate Constant (k, M⁻¹ s⁻¹) Hammett σ value
H 4.8 × 10⁻² 0.00
CN Not specified, but slower 0.66
CF₃ Not specified, but slower 0.54
Me Not specified, but faster -0.17
OMe Not specified, but faster -0.27

Rate data corresponds to the reaction of (E)-(PPh₃)AuC(H)=C(H)(4-C₆H₄X) with monomeric acetic acid at 4 °C. chemrxiv.org

Intermediate Identification (e.g., π-Complexes)

A central tenet of gold(I) catalysis is the formation of gold-π-complexes as key intermediates. nih.gov In these species, the cationic gold(I) center coordinates to the double or triple bond of the substrate, activating it for nucleophilic attack. wikipedia.orgnih.gov The identification and characterization of these transient species are crucial for confirming the proposed catalytic cycles.

Various spectroscopic and analytical techniques have been employed to identify these intermediates. Electrospray ionization mass spectrometry (ESI-MS) has been used to detect the cationic gold(I) and silver(I) complexes with π-ligands in the gas phase. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is also a valuable tool. For instance, in the gold(I)-catalyzed hydroarylation of allenes, ³¹P-NMR monitoring indicated that the catalyst rests as a dinuclear gold species, providing the first experimental evidence for computationally predicted diaurated intermediates. nih.gov

The isolation and structural characterization of gold(I) π-complexes have provided definitive proof of their existence. nih.gov While triphenylphosphine-ligated π-complexes can be prone to decomposition, the use of more sterically demanding or electron-rich phosphine (B1218219) ligands has enabled the isolation of stable alkene and alkyne π-complexes, which serve as excellent models for the transient intermediates in catalytic reactions. nih.govacs.org

Postulated Catalytic Cycles

Based on experimental and computational evidence, detailed catalytic cycles have been proposed to describe the mechanism of gold(I) triphenylphosphine (B44618) acetate (B1210297) catalysis. These cycles typically begin with the activation of an unsaturated substrate and conclude with product formation and catalyst regeneration.

Role of Gold(I) π-Complexes as Active Species

The prevailing mechanism for many gold(I)-catalyzed reactions involves a catalytic cycle centered on the formation and reaction of a gold(I) π-complex. nih.govnih.gov The cycle is initiated by the coordination of the cationic gold(I) species, [(Ph₃P)Au]⁺, to an alkyne, allene (B1206475), or alkene substrate. wikipedia.orgresearchgate.net This coordination, which forms a π-complex, polarizes the C-C multiple bond, rendering it highly electrophilic and susceptible to attack by a nucleophile. wikipedia.orgmdpi.com

The general cycle can be summarized as follows:

π-Complex Formation : The coordinatively unsaturated [(Ph₃P)Au]⁺ catalyst associates with the substrate's π-system.

Nucleophilic Attack : A nucleophile (either external or internal) attacks the activated C-C multiple bond. This step is typically anti-stereospecific and results in the formation of a vinyl-gold(I) or alkyl-gold(I) σ-complex. escholarship.org

Protodeauration : The carbon-gold σ-bond is cleaved by a proton source (often generated in the nucleophilic attack step), releasing the final product. wikipedia.org

Catalyst Regeneration : The protodeauration step regenerates the active [(Ph₃P)Au]⁺ catalyst, allowing it to enter a new catalytic cycle. nih.gov

The acetate counter-ion can influence this cycle. In non-polar solvents, the counter-ion may remain in close proximity to the gold center, affecting the catalyst's activity and selectivity. mdpi.com

Pathways Involving Gold(I)/Gold(III) Redox Cycles (if applicable in context)

While the majority of homogeneous gold catalysis proceeds via π-activation without a change in the metal's oxidation state, an alternative mechanistic pathway involving a Gold(I)/Gold(III) redox cycle has been identified, particularly in cross-coupling reactions. wikipedia.orgbris.ac.uk This pathway is more common for other transition metals like palladium but is accessible to gold under specific conditions, often requiring an external oxidant. bris.ac.uksci-hub.se

A plausible Gold(I)/Gold(III) cycle for a cross-coupling reaction can be described by the following elementary steps:

Oxidative Addition : The gold(I) complex, such as (Ph₃P)Au-R, undergoes oxidative addition with an electrophile (e.g., an alkyl or aryl halide), forming a gold(III) intermediate. nih.gov This step involves the formal oxidation of Au(I) to Au(III).

Transmetalation (optional) : If a second organic group is to be coupled, a transmetalation step may occur where an organometallic reagent transfers its organic group to the gold(III) center. bris.ac.ukresearchgate.net

Reductive Elimination : The two organic groups on the gold(III) center couple and are eliminated, forming a new carbon-carbon bond in the product. This step regenerates the gold(I) oxidation state. bris.ac.uknih.gov

Ligand Exchange/Catalyst Regeneration : The resulting gold(I) complex is then ready to re-enter the catalytic cycle.

Mechanistic investigations into these redox cycles have shown them to be computationally complex, with high activation barriers for steps like oxidative addition, suggesting that such pathways are less common than π-activation but are feasible for certain substrates and reaction conditions. nih.gov

Proposed Carbocation-like Intermediates

In gold(I)-catalyzed reactions, particularly those involving the activation of alkynes and allenes, the formation of cationic intermediates is a central mechanistic feature. nih.gov While often depicted as gold carbenes, these species are more accurately described as gold-stabilized carbocations. researchgate.netrsc.org There has been considerable discussion regarding the electronic structure of these intermediates, specifically the balance between a gold carbene (LAu⁺=CR₂) form and an α-metallocarbenium (LAu-CR₂⁺) form. researchgate.netrsc.org The character of this intermediate is intimately related to the degree of d → p backbonding from the gold(I) center to the carbocationic carbon. researchgate.netrsc.org

The nature of these intermediates is crucial as they dictate the subsequent reaction pathways. For instance, in the cyclization of 1,n-enynes, the reaction is believed to proceed stepwise through intermediates such as cyclopropyl (B3062369) gold(I) carbenes. nih.gov The reactivity of these intermediates is demonstrated by trapping experiments. For example, the reaction of a 1,6-enyne with indole (B1671886) in the presence of a gold(I) catalyst can yield different products depending on whether the nucleophilic attack occurs at the carbene carbon or the cyclopropyl carbon of the intermediate. nih.gov

Computational studies and experimental observations have provided significant support for the existence of these carbocationic species. nih.gov Although direct observation and isolation of these intermediates have historically been challenging, recent advances have allowed for their synthesis in solution and generation in the gas phase, offering more profound insight into their structure and reactivity. researchgate.net The electrophilicity of the gold(I) catalyst, modulated by its ligands, plays a significant role in enhancing the carbocationic character of these reactive intermediates. nih.gov This stabilization of complex cationic species by the gold(I) center is a key element that allows for intricate molecular transformations. nih.gov

Ligand Effects on Reaction Pathways and Selectivity

The ligands coordinated to the gold(I) center, such as the triphenylphosphine in Acetic acid;gold;triphenylphosphanium, play a critical role in determining the outcome of catalytic reactions. researchgate.net Both the steric and electronic properties of the phosphine ligand can profoundly influence reaction pathways and product selectivity. researchgate.netnih.gov This influence extends to controlling regioselectivity, diastereoselectivity, and even the divergence between different cycloaddition pathways. nih.govescholarship.org

In cycloisomerization reactions, subtle changes to the ligand structure can lead to completely different products. For example, in the cycloaddition of allene-dienes, the choice of phosphine ligand on the gold(I) catalyst dictates whether the reaction proceeds through a [4+3], [4+2], or [2+3] pathway. nih.gov Echavarren and coworkers demonstrated that in a 1,6-enyne cycloisomerization/arylation, the site-selectivity of the arylation was controlled by the choice of ligand. nih.gov It was proposed that sterically bulky ligands could limit a direct attack on the gold-carbene carbon, thereby altering the product ratio. nih.gov

Systematic studies have been conducted to correlate ligand properties with catalytic performance. By analyzing various phosphine ligands, researchers have developed models that link steric and electronic parameters to reaction selectivity. nih.gov For instance, in a [4+3]/[4+2] cycloisomerization, a correlation was found between the Au-Cl bond length (influenced by the ligand's electronics) and the product ratio. In contrast, the selectivity in a similar [2+3]/[2+2] cycloisomerization was governed by a steric parameter of the ligand. nih.govescholarship.org These correlations allow for the rational design and prediction of new ligands to enhance selectivity for a desired transformation. nih.gov

The electronic properties of the ligand modulate the Lewis acidity of the gold(I) center. researchgate.net More electron-donating ligands can decrease the electrophilicity of the gold catalyst, which can affect the rate-determining step of the reaction. For instance, in intramolecular hydroarylation reactions, catalytic activity has been observed to inversely correlate with the ligand's electron-donating ability, suggesting that the nucleophilic attack on the gold-activated alkyne is the rate-determining step and is favored by a more electrophilic gold center. researchgate.net Conversely, highly donating N-heterocyclic carbene (NHC) ligands can enhance the carbene-like nature of intermediates, favoring nucleophilic attack at the carbene carbon. nih.gov

The following table summarizes the observed effects of different ligand types on the selectivity of gold-catalyzed reactions.

Reaction TypeLigand TypePredominant Product(s)Key Ligand Influence
Allene-diene CycloadditionTriphenylphosphineMixture of [4+2] and [4+3] cycloadductsBaseline reactivity
Allene-diene CycloadditionBulky Buchwald-type phosphinesEnhanced selectivity for one cycloadduct over anotherSteric hindrance
1,6-Enyne Cycloisomerization/ArylationJohnPhosArylation at the carbene carbonElectronic/Steric properties
1,6-Enyne Cycloisomerization/ArylationAZPhos (more bulky)Increased arylation at the cyclopropyl carbonIncreased steric bulk directs nucleophilic attack

Future Research Directions and Outlook

Development of Novel Ligand Architectures for Enhanced Catalytic Performance

The ligand bound to the gold(I) center plays a pivotal role in modulating the catalyst's steric and electronic properties, and consequently its reactivity and selectivity. researchgate.net While triphenylphosphine (B44618) is a foundational ligand, future research is intensely focused on the design and synthesis of novel phosphine (B1218219) architectures to overcome existing limitations, such as high catalyst loadings. researchgate.netnih.gov

A promising strategy involves creating ligands with functional groups at remote positions that can participate in the catalytic cycle. nih.gov For instance, a biphenyl-2-phosphine framework featuring an amide group at the 3'-position has been shown to direct and promote the nucleophilic attack on a gold-activated alkyne through hydrogen bonding. nih.gov This "quasi-intramolecular" approach dramatically lowers the required catalyst loading, achieving turnover numbers as high as 99,000. nih.gov

Another avenue of exploration is the development of bulky, structurally confined ligands. researchgate.net New classes of tris(ortho-biaryl)phosphine ligands have been synthesized, creating a confined catalytic pocket around the gold center. researchgate.net This confinement can influence the selectivity of reactions and enhance catalyst stability. researchgate.net The rational design of ligands, moving beyond simple steric and electronic tuning to include secondary interactions and substrate pre-organization, is a key direction for developing next-generation gold catalysts. nih.gov

Exploration of Asymmetric Gold(I) Catalysis with Triphenylphosphine Derivatives

The linear coordination geometry of gold(I) complexes presents a significant challenge for asymmetric catalysis, as the chiral ligand is often positioned far from the reacting substrate, leading to inefficient chirality transfer. dntb.gov.ua Overcoming this challenge is a major focus of future research.

The development of chiral bifunctional ligands is a particularly fruitful approach. These ligands possess a secondary functional group, such as an amine or a hydrogen-bond donor, which can interact with the substrate or nucleophile, bringing the source of chirality closer to the reaction center. nsf.govnih.gov For example, a chiral biphenyl-2-ylphosphine ligand featuring a tetrahydroisoquinoline moiety has been successfully employed in the asymmetric isomerization of alkynes to allenes and the synthesis of chiral 3-pyrrolines. escholarship.orgorganic-chemistry.org This strategy of metal-ligand cooperation is essential for achieving high levels of enantioselectivity. escholarship.org

Furthermore, the design of ligands that induce chirality through means other than traditional steric hindrance is gaining traction. nsf.gov For instance, employing ligands with central chirality to mimic the stereocontrol of axially chiral ligands simplifies synthesis while maintaining high catalytic efficiency. nsf.govorganic-chemistry.org The exploration of novel chiral scaffolds and the combination of different modes of stereocontrol will continue to be a vibrant area of investigation. polyu.edu.hknih.gov

Integration into Flow Chemistry and Continuous Processes

The translation of highly efficient catalytic reactions from batch to continuous flow processes offers significant advantages in terms of scalability, safety, and process control. vapourtec.comacs.org Integrating gold catalysis into flow chemistry is a key future direction, particularly for industrial applications. vapourtec.com

Heterogeneous gold catalysts, such as gold nanoparticles supported on metal oxides like TiO2, are particularly well-suited for use in fixed-bed reactors in continuous flow setups. vapourtec.com This approach facilitates catalyst recycling and simplifies product purification. vapourtec.com Researchers have successfully demonstrated the scale-up of tandem cyclization/hydroalkoxylation processes using supported gold nanoparticles in a flow system, achieving a tenfold increase in productivity without a loss of efficiency. vapourtec.com

Homogeneous gold(I) catalysts can also be adapted for flow processes. acs.org For example, gold(I)-catalyzed glycosylations have been efficiently performed in a continuous flow setting, enabling very short reaction times and precise control over reaction conditions. acs.org Future work will likely focus on developing robust methods for immobilizing homogeneous gold catalysts to combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems in continuous manufacturing. vapourtec.com

Advanced Spectroscopic Techniques for In Situ Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for the rational design of improved catalysts and processes. nih.govnih.gov The application of advanced spectroscopic techniques for the in situ monitoring of gold-catalyzed reactions is a critical area for future research.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P-NMR, is a powerful tool for identifying the resting state of the catalyst and observing the formation of key intermediates in real-time. nih.gov For example, in situ ³¹P-NMR studies have revealed the formation of dinuclear gold intermediates in the hydroarylation of allenes, challenging previously proposed mechanisms. nih.gov

Computational studies often predict the involvement of transient species like gold-vinyls and gold-carbenes. nih.gov The direct detection and characterization of these highly reactive intermediates under catalytic conditions remain a significant challenge. Future research will likely involve the use of time-resolved spectroscopic techniques and the development of specialized analytical methods to capture and characterize these fleeting species, providing a more complete picture of the catalytic cycle. rug.nl

Computational Design of New Gold(I) Catalysts

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in catalysis research. uio.notue.nl For gold catalysis, computational modeling is used to investigate reaction mechanisms, rationalize observed reactivity and selectivity, and predict the properties of new catalyst designs. uio.noacs.org

A key future direction is the development of automated and predictive reaction modeling frameworks. chemrxiv.org Such frameworks aim to model complex catalytic reactions from first principles, starting only with the reactants and catalyst, without the need for human guidance. chemrxiv.org This approach can accelerate the discovery of new reactions and catalysts by rapidly screening potential pathways and identifying promising candidates. chemrxiv.orgwisc.edu

The symbiotic relationship between computational and experimental studies is expected to strengthen. uio.no DFT calculations can guide the design of new ligands with tailored electronic and steric properties for specific applications. tue.nl For instance, computations can help rationalize the role of the support in heterogeneous gold catalysts or elucidate the complex interplay of factors in asymmetric catalysis, paving the way for the in silico design of highly efficient and selective gold(I) catalysts. uio.nowisc.edu

Q & A

Q. What synthetic methodologies are validated for preparing gold-triphenylphosphanium complexes with acetic acid?

Gold-triphenylphosphanium complexes are typically synthesized via ligand substitution or coordination reactions. For example, Wittig reactions using (3-carboxypropyl)triphenylphosphonium bromide and acetic acid yield organogold complexes under anhydrous conditions . Feist-Benary cyclization with (2,4-dioxobutylidene)phosphonium salts and gold precursors in acetic acid achieves yields up to 51%, requiring strict stoichiometric control to avoid byproducts . Key parameters include solvent purity (e.g., dried acetic acid) and inert atmospheres to prevent oxidation.

Q. How does acetic acid influence reaction mechanisms in gold-mediated catalysis?

Acetic acid acts as a proton shuttle, enabling low-energy pathways for proton transfer. Zalesskiy et al. demonstrated this using kinetic studies and isotopic labeling (e.g., CD3COOH\text{CD}_3\text{COOH}), revealing a 15–20 kJ/mol reduction in activation energy compared to non-protic solvents . Researchers should combine in-situ IR spectroscopy and DFT calculations to map proton migration pathways, distinguishing between direct metal-mediated and shuttle-based mechanisms.

Q. Which spectroscopic techniques are essential for characterizing triphenylphosphanium-gold complexes?

  • 31^{31}P NMR: Identifies ligand coordination states and detects phosphonium-gold bonding shifts (e.g., δ = 24.8 ppm in CDCl3_3) .
  • HR-ESI-MS: Confirms molecular formulas (e.g., [Au(PPh3_3)2_2]+^+ at m/z 516) .
  • XAFS: Resolves gold oxidation states and coordination geometries .

Advanced Research Questions

Q. How can contradictory reports on photoluminescence (PL) efficiency in gold nanoclusters be resolved?

Discrepancies often arise from variations in ligand-to-metal ratios or surface defects. Pramanik et al. showed that a 3:1 triphenylphosphonium-to-gold ratio maximizes metal-to-ligand charge transfer (MLCT), enhancing near-infrared PL quantum yields from 2% to 12% . To reconcile data, standardize synthesis protocols (e.g., inert glovebox conditions) and use time-resolved PL spectroscopy to quantify non-radiative decay pathways.

Q. What computational approaches model proton-shuttle dynamics in acetic acid-containing gold systems?

Hybrid QM/MM simulations with AIMD are critical. Zalesskiy et al. identified a six-membered transition state involving acetic acid and a gold-bound substrate, validated against experimental Arrhenius plots (<2 kcal/mol error) . Researchers should use software like CP2K or Gaussian 16, calibrating force fields against 1H^{1}\text{H} NMR kinetic data.

Q. How do electronic effects of triphenylphosphanium ligands alter catalytic activity?

Electron-deficient triphenylphosphanium cations enhance MLCT, improving redox activity. Advanced studies should:

  • Vary substituents on the phosphanium ligand (e.g., electron-withdrawing groups).
  • Use cyclic voltammetry to correlate ligand electronic parameters (Hammett constants) with gold redox potentials.
  • Apply multivariate regression to isolate ligand effects from solvent or counterion interference .

Methodological Recommendations

  • Contradiction Analysis : Perform meta-analyses of catalytic data using multivariate regression to identify confounding variables (e.g., solvent polarity, trace moisture) .
  • Experimental Design : For reproducibility, document acetic acid purity (e.g., Karl Fischer titration) and ligand-to-metal ratios in all syntheses .
  • Data Validation : Cross-reference experimental results with NIST-standardized physicochemical data (e.g., bond dissociation energies) .

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